2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H14BCl2FO2 and its molecular weight is 291 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Serine Protease Inhibitors : A study by Spencer et al. (2002) describes the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their activity against serine proteases, including thrombin. These compounds have potential applications in medicinal chemistry (Spencer et al., 2002).
Synthesis of Boron-Containing Polyenes : Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which are intermediates for boron-capped polyenes. These compounds have applications in materials science, particularly in the development of new materials for LCD technology (Das et al., 2015).
Allylating Reagent in Organic Synthesis : A study by Ramachandran and Gagare (2010) focused on the use of 1,3,2‐dioxaborolane derivatives as allylating reagents in the preparation of homoallylic alcohols and amines, showcasing their utility in organic synthesis (Ramachandran & Gagare, 2010).
Crystal Structure and DFT Study of Boric Acid Ester Intermediates : Huang et al. (2021) conducted a study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds. These boric acid ester intermediates were analyzed for their molecular structures using density functional theory (DFT), offering insights into their physicochemical properties (Huang et al., 2021).
Biochemical Analysis
Biochemical Properties
2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating catalytic processes. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can enhance the reactivity and specificity of the enzymes involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects are crucial for understanding how this compound can be used in therapeutic applications or as a tool in biochemical research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for elucidating the precise mode of action of this compound in different biological contexts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function observed in in vitro or in vivo studies indicate that prolonged exposure to this compound can lead to cumulative changes in cellular activities, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or therapeutic outcomes. Understanding these dosage effects is crucial for optimizing the use of this compound in research and potential clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells. Detailed studies on these pathways are essential for understanding how this compound is processed within biological systems and its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity. Understanding these transport and distribution mechanisms is vital for optimizing the use of this compound in research and therapeutic applications .
Properties
IUPAC Name |
2-(4,5-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLQYOJKCHQKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682347 | |
Record name | 2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116681-96-9 | |
Record name | 2-(4,5-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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